molecular formula C12H18N2O2 B1374952 tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1174068-78-0

tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B1374952
CAS No.: 1174068-78-0
M. Wt: 222.28 g/mol
InChI Key: YNCPJEVPKGVLGT-UHFFFAOYSA-N
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Description

Tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS No. 1174068-78-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H18_{18}N2_2O2_2
  • Molecular Weight : 222.28 g/mol
  • Purity : >95% .

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit notable anticancer properties. In particular, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulation of the NF-κB pathway .
    • The compounds may also promote autophagy, as indicated by increased expression of beclin-1 and inhibition of mTOR pathways .

Antidepressant Effects

Some derivatives of pyrrolo[1,2-a]pyrazines have been reported to exhibit antidepressant-like effects in animal models. For instance, modifications at specific positions on the pyrrolo[1,2-a]pyrazine scaffold have shown effectiveness in preventing reserpine-induced ptosis in mice at doses ranging from 10 to 200 mg/kg .

Study on Anticancer Activity

In a comparative study involving various nitrogen-containing compounds, this compound was assessed alongside known chemotherapeutics like cisplatin. The MTT assay revealed that compounds with similar moieties displayed stronger cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin .

CompoundCell LineIC50 (µM)Mechanism of Action
tert-butyl derivativeMCF-7XApoptosis induction via caspases
CisplatinMCF-7YDNA crosslinking
tert-butyl derivativeMDA-MB-231XAutophagy induction
CisplatinMDA-MB-231YDNA crosslinking

Note: Specific IC50 values need to be filled based on experimental data.

Antidepressant Activity in Animal Models

A study evaluating the antidepressant potential of various pyrrolo[1,2-a]pyrazine derivatives found that certain modifications led to significant behavioral improvements in rodent models subjected to stress tests. The effective doses ranged from 40 mg/kg to 65 mg/kg for achieving notable protection against depressive-like symptoms .

Properties

IUPAC Name

tert-butyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-7-13-6-4-5-10(13)9-14/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCPJEVPKGVLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726834
Record name tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174068-78-0
Record name tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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